molecular formula C8H12O4 B6246083 methyl 2-(4-oxooxan-3-yl)acetate CAS No. 1783384-33-7

methyl 2-(4-oxooxan-3-yl)acetate

Cat. No.: B6246083
CAS No.: 1783384-33-7
M. Wt: 172.2
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Description

Methyl 2-(4-oxooxan-3-yl)acetate is an organic compound featuring an ester group (methyl acetate) linked to a 4-oxooxan-3-yl moiety. The 4-oxooxan ring (tetrahydro-4H-pyran-4-one) is a six-membered cyclic ketone, imparting both rigidity and polarity to the molecule. This structural motif is critical in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and coordination complexes due to its ability to participate in hydrogen bonding and nucleophilic reactions .

The compound’s reactivity is influenced by the electron-withdrawing ketone group in the oxan ring, which enhances the electrophilicity of adjacent carbons, facilitating nucleophilic additions or substitutions.

Properties

CAS No.

1783384-33-7

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize methyl 2-(4-oxooxan-3-yl)acetate involves the esterification of 4-oxooxan-3-ylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    4-oxooxan-3-ylacetic acid+methanolH2SO4methyl 2-(4-oxooxan-3-yl)acetate+H2O\text{4-oxooxan-3-ylacetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-oxooxan-3-ylacetic acid+methanolH2​SO4​​methyl 2-(4-oxooxan-3-yl)acetate+H2​O

  • Industrial Production Methods: : Industrially, the compound can be produced using a continuous flow reactor to optimize the reaction conditions and yield. This method allows for better control over temperature and reaction time, leading to higher purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(4-oxooxan-3-yl)acetate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-oxooxan-3-ylacetic acid.

    Reduction: Methyl 2-(4-hydroxyoxan-3-yl)acetate.

    Substitution: Methyl 2-(4-oxooxan-3-yl)acetamide (with amines).

Scientific Research Applications

Chemistry

    Building Block: Methyl 2-(4-oxooxan-3-yl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules.

    Catalysis: It can serve as a ligand or intermediate in catalytic reactions.

Biology and Medicine

    Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.

    Biochemical Studies: It is used in studies to understand enzyme interactions with ester and ketone substrates.

Industry

    Materials Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers and resins.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-(4-oxooxan-3-yl)acetate exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The molecular targets include esterases and reductases, which facilitate the conversion of the compound into its respective products.

Comparison with Similar Compounds

Cyclic vs. Acyclic Ketones

This compound contains a cyclic ketone (4-oxooxan), which imposes steric constraints and stabilizes enolate intermediates during reactions. In contrast, methyl 4-methoxy-3-oxobutyrate (C6H10O4) features a linear 3-oxo group, allowing greater conformational flexibility but reduced ring strain-driven reactivity .

Heterocyclic Systems

  • Tetrazole-containing compound (C10H10N4O3, ): The tetrazole ring introduces nitrogen-rich aromaticity, enabling coordination with metal ions (e.g., in MOFs). This contrasts with the oxan ring’s oxygen-based polarity, which favors hydrogen bonding over metal chelation.
  • Chlorofuran derivative (C8H10ClNO5, ): The chlorine atom in the dihydrofuran ring increases electrophilicity, while the amine group enables nucleophilic substitutions—features absent in the target compound.

Crystallographic and Supramolecular Features

  • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate forms antiparallel dimers via C–H⋯O hydrogen bonds and offset π-π stacking between phenyl rings . In contrast, the oxan ring in the target compound may promote C=O⋯H–C interactions due to its ketone group.
  • Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate crystallizes in a monoclinic system (P21/c) with N–H⋯O hydrogen bonds, demonstrating how halogen substituents influence packing .

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